4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted at position 4 with a 4-bromophenyl group and at position 2 with a (4-methylphenyl)sulfanyl moiety. The bromophenyl group introduces electron-withdrawing properties, while the methylphenylsulfanyl group contributes steric bulk and moderate lipophilicity. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors via covalent or non-covalent interactions.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZVKWIIAWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may engage in electrophilic aromatic substitution reactions, while the sulfanyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a systematic comparison with structurally related analogs:
Substituent Variations at Position 2
- 2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid (CAS: 301193-52-2): Replaces the methylphenylsulfanyl group with a chlorophenylsulfanyl group and the 4-bromophenyl with an isopropylphenyl. The chlorine atom (electron-withdrawing) and isopropyl group (sterically bulky) may reduce solubility compared to the target compound. This analog’s antiproliferative activity could differ due to altered halogen bonding and steric hindrance .
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: Feature a carboxymethylsulfanyl group, introducing an additional carboxylic acid moiety. Increased polarity enhances water solubility but may limit membrane permeability.
- 2-(Cyclohexylsulfanyl)-4-(4-bromophenyl)-4-oxobutanoic acid: Substitutes the methylphenylsulfanyl with a cyclohexylsulfanyl group. The cyclohexyl group’s bulkiness may impede binding to flat enzymatic pockets, reducing efficacy compared to the less hindered methylphenyl analog .
Substituent Variations at Position 4
- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid: Replaces the sulfanyl group with an amino linkage and introduces a methylidene group. However, the methylidene group may reduce stability due to possible tautomerization .
- 4-(4-Chlorophenyl)-4-oxo-2-thiomethylbutanoic acid: Substitutes bromine with chlorine at the para position of the phenyl group. Chlorine’s smaller atomic radius and lower lipophilicity may decrease cellular uptake compared to the brominated analog .
- 4-(4-Methylphenyl)-4-oxo-2-acetylthiomethylbutanoic acid: Features an acetylated thiomethyl group and a methylphenyl at position 3. The acetyl group improves metabolic stability but may reduce reactivity in covalent inhibitor applications .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Position 2 Substituent | Position 4 Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | (4-Methylphenyl)sulfanyl | 4-Bromophenyl | ~393.25 g/mol | Moderate lipophilicity, Br for halogen bonding |
| 2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid | (4-Chlorophenyl)sulfanyl | 4-Isopropylphenyl | ~394.87 g/mol | High steric hindrance, Cl for polar interactions |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid | Carboxymethylsulfanyl | Phenyl | ~282.29 g/mol | High polarity, enhanced solubility |
| 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid | Amino + methylidene | 4-Bromophenyl | ~286.11 g/mol | Hydrogen bonding capacity, lower stability |
Biological Activity
The compound 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H16BrO3S
- CAS Number : 868255-45-2
- Molecular Weight : 368.26 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥90% |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that derivatives of This compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell growth and survival. It has been shown to inhibit the ERK/MAPK pathway , which is crucial for cancer cell proliferation. Additionally, the compound may affect the expression levels of proteins involved in apoptosis, such as Bcl-2 and caspases.
Inhibition of Enzymatic Activity
Studies have also suggested that this compound acts as an inhibitor of specific enzymes related to tumor progression. For instance, it has been reported to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
Case Studies
-
Cell Line Studies
- In a study conducted on MDA-MB-231 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations as low as 10 µM.
- Western blot analysis revealed downregulation of cyclin D1 and upregulation of p21, indicating cell cycle arrest.
-
In Vivo Studies
- A xenograft model using nude mice demonstrated that administration of the compound significantly reduced tumor size compared to controls (p < 0.05). Histological examination showed increased apoptosis in treated tumors.
-
Synergistic Effects
- The compound was evaluated in combination with standard chemotherapeutics (e.g., doxorubicin) and showed enhanced anticancer activity, suggesting potential for use in combination therapy.
Q & A
Q. Q1: What are the established synthetic routes for 4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid?
Methodological Answer: The compound can be synthesized via a Michael-type addition of thioglycolic acid (or derivatives) to (E)-4-aryl-4-oxo-2-butenoic acid intermediates. The latter are prepared using Friedel-Crafts acylation with maleic anhydride and aryl substrates . For the sulfanyl group introduction, nucleophilic substitution or thiol-ene reactions may be employed, with purification via recrystallization or column chromatography. Key intermediates should be validated using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity and functional group integrity .
Q. Q2: How is the compound structurally characterized to confirm regiochemistry and functional groups?
Methodological Answer:
- NMR Spectroscopy : The 4-bromophenyl group is identified by aromatic proton splitting patterns (doublets at ~7.3–7.6 ppm) and a bromine isotope effect in ¹³C NMR. The sulfanyl group’s presence is confirmed by a sulfur-induced deshielding of adjacent carbons (~δ 35–45 ppm in ¹³C NMR) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, particularly for the ketone and sulfanyl moieties .
- FT-IR : Confirms the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) .
Advanced Synthesis and Mechanistic Studies
Q. Q3: How can enantiomeric resolution be achieved for this compound, given its stereochemical complexity?
Methodological Answer: The compound’s thioglycolic acid-derived chiral center may form R/S enantiomers . Resolution methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Derivatization with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard chromatography .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
Q. Q4: What mechanistic insights explain the reactivity of the sulfanyl group in this compound?
Methodological Answer: The sulfanyl group’s nucleophilicity enables:
- Oxidation : Controlled oxidation with H₂O₂ or mCPBA forms sulfoxide/sulfone derivatives, monitored by TLC and HPLC.
- Cross-coupling reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) replace bromine with aryl/heteroaryl groups. Kinetic studies (e.g., variable-temperature NMR) quantify reaction rates .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: What in vitro assays are recommended to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against targets like COX-1/2 or kynurenine-3-hydroxylase using fluorometric assays (e.g., COX Inhibitor Screening Kit). IC₅₀ values are calculated via dose-response curves .
- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis/necrosis .
Q. Q6: How do substituents (e.g., bromine, sulfanyl) influence bioactivity?
Methodological Answer:
- Bromine : Enhances lipophilicity (logP) and π-π stacking with aromatic enzyme pockets. Compare with chloro/fluoro analogs via molecular docking (e.g., AutoDock Vina) .
- Sulfanyl : Modulates redox activity and hydrogen bonding. Replace with methylthio or sulfone groups to study electronic effects on target binding .
Data Analysis and Reproducibility
Q. Q7: How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Reproduce conditions : Ensure identical reagents (e.g., anhydrous solvents, catalyst purity), reaction times, and temperatures.
- Cross-validate analytical methods : Compare NMR data with published spectra or computational predictions (e.g., ACD/Labs) .
- Statistical analysis : Use ANOVA or t-tests to assess significance of bioactivity variations between studies .
Q. Q8: What strategies mitigate decomposition during storage or handling?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C, with desiccants (silica gel) to prevent hydrolysis of the ketone or carboxylic acid .
- Stability studies : Use accelerated degradation (40°C/75% RH) monitored by HPLC to identify degradation products .
Computational and Industrial Collaboration
Q. Q9: How can DFT calculations optimize synthetic pathways or predict reactivity?
Methodological Answer:
Q. Q10: What collaborative frameworks exist for scaling up synthesis without commercial intent?
Methodological Answer:
- Academic partnerships : Utilize flow chemistry systems (e.g., Uniqsis) for reproducible, gram-scale synthesis .
- Open-source databases : Share protocols via platforms like Zenodo or ChemRxiv to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
